21-Dehydrocortisol monohydrate
Overview
Description
21-Dehydrocortisol monohydrate, also known as hydrocortisone 21-aldehyde monohydrate, is a compound with the molecular formula C21H28O5.H2O It is a derivative of hydrocortisone, a corticosteroid hormone produced by the adrenal cortex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrocortisone 21-aldehyde monohydrate involves the oxidation of hydrocortisone. The reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective oxidation of the 21-hydroxyl group to an aldehyde.
Industrial Production Methods
Industrial production of hydrocortisone 21-aldehyde monohydrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired monohydrate form.
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone 21-aldehyde monohydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), and dichloromethane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and ethanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Hydrocortisone 21-carboxylic acid.
Reduction: Hydrocortisone 21-alcohol.
Substitution: Hydrocortisone derivatives with different functional groups at the 21-position.
Scientific Research Applications
Hydrocortisone 21-aldehyde monohydrate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various hydrocortisone derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of hydrocortisone 21-aldehyde monohydrate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .
Comparison with Similar Compounds
Hydrocortisone 21-aldehyde monohydrate can be compared with other corticosteroid derivatives such as:
Hydrocortisone: The parent compound with a hydroxyl group at the 21-position.
Prednisolone: A synthetic corticosteroid with similar anti-inflammatory properties but different structural modifications.
Dexamethasone: A more potent corticosteroid with a fluorine atom at the 9-position.
Hydrocortisone 21-aldehyde monohydrate is unique due to the presence of the aldehyde group, which allows for further chemical modifications and the synthesis of novel derivatives .
Properties
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5.H2O/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h9,11,14-16,18,24,26H,3-8,10H2,1-2H3;1H2/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUDCNJUXZQHJL-WDCKKOMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906337-64-2 | |
Record name | Hydrocortisone 21-aldehyde monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906337642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROCORTISONE 21-ALDEHYDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOL1F81T4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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